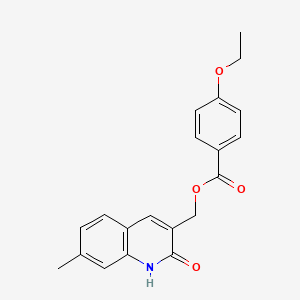
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of COX-2 activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its potential as a new anti-inflammatory drug. It has been shown to be effective in reducing inflammation and pain in animal models, and further research is needed to determine its efficacy in humans. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
One of the limitations of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. One area of focus is the development of new anti-inflammatory drugs based on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. Researchers are also investigating the potential use of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in humans.
Conclusion:
In conclusion, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is a chemical compound with significant potential for scientific research. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy and potential side effects in humans, as well as its optimal dosage and potential applications in various fields of research.
Synthesemethoden
The synthesis of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then treated with piperidine-1-sulfonyl chloride to yield the final product, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. The synthesis method has been optimized to produce high yields of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-8-7-16(19(23)21-14-15-6-5-9-20-13-15)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNWIJTUNNMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)







